molecular formula C12H15NO2 B592595 2-Ethoxy-5-ethyl-4-methoxybenzonitrile CAS No. 139032-38-5

2-Ethoxy-5-ethyl-4-methoxybenzonitrile

Cat. No.: B592595
CAS No.: 139032-38-5
M. Wt: 205.257
InChI Key: HTTGBRPVEMRTOW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethyl-4-methoxybenzonitrile is a substituted benzonitrile derivative characterized by three distinct substituents: an ethoxy group at position 2, an ethyl group at position 5, and a methoxy group at position 2. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol.

Properties

CAS No.

139032-38-5

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

2-ethoxy-5-ethyl-4-methoxybenzonitrile

InChI

InChI=1S/C12H15NO2/c1-4-9-6-10(8-13)12(15-5-2)7-11(9)14-3/h6-7H,4-5H2,1-3H3

InChI Key

HTTGBRPVEMRTOW-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C(=C1)C#N)OCC)OC

Synonyms

Benzonitrile, 2-ethoxy-5-ethyl-4-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethoxy-5-ethyl-4-methoxybenzonitrile with analogous benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes
This compound 2-ethoxy, 5-ethyl, 4-methoxy C₁₂H₁₅NO₂ 205.25 N/A Hypothesized use in drug intermediates
2-Amino-4-chloro-5-methoxybenzonitrile 2-amino, 4-chloro, 5-methoxy C₈H₇ClN₂O 198.61 97 Pharmaceutical intermediate
3-Bromo-5-fluoro-4-iodoaniline 3-bromo, 5-fluoro, 4-iodo C₆H₄BrFINO 315.91 95 Halogenated building block for synthesis
Ethyl 4-methylbenzenesulfonate Ethyl ester of tosyl group C₉H₁₂O₃S 200.25 90 Alkylating agent in organic reactions
5-[3-(2-chloro-4-{[4-(ethylamino)butyl]oxy}phenyl)-1,2,4-oxadiazol-5-yl]-2-[(1-methylethyl)oxy]benzonitrile Complex oxadiazole and alkoxy substituents C₂₅H₂₈ClN₅O₃ 490.98 N/A Bioactive compound with potential kinase inhibition

Key Findings

Substituent Effects on Reactivity: The target compound’s ethoxy and methoxy groups enhance solubility in polar solvents compared to halogenated analogs like 3-Bromo-5-fluoro-4-iodoaniline, which exhibit lower polarity . The nitrile group in all benzonitrile derivatives facilitates nucleophilic substitution or hydrolysis, but steric hindrance from the ethyl group in this compound may slow reactivity relative to smaller analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) .

Biological Activity :

  • The oxadiazole-containing compound in demonstrates higher molecular complexity and likely bioactivity (e.g., kinase inhibition) compared to simpler benzonitriles. However, this compound’s lack of heterocycles may limit its direct pharmacological use unless functionalized further .

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